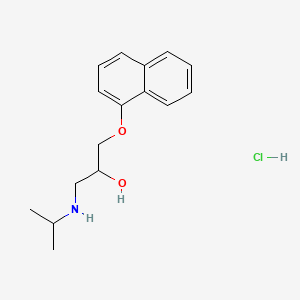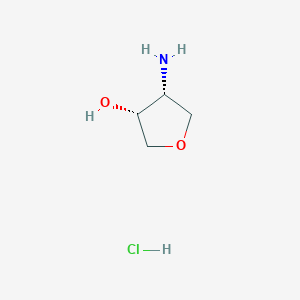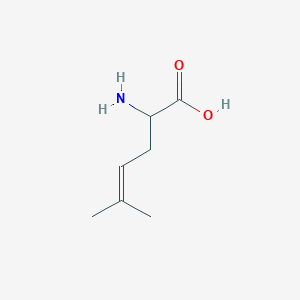
5-Bromo-2-methoxy-4-methylpyrimidine
Vue d'ensemble
Description
5-Bromo-2-methoxy-4-methylpyrimidine is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine. The presence of bromine, methoxy, and methyl groups on the pyrimidine ring can significantly alter the compound's chemical reactivity and physical properties, making it a valuable intermediate in pharmaceutical and chemical research.
Synthesis Analysis
The synthesis of 5-bromo-2-methoxy-4-methylpyrimidine and related compounds has been explored in various studies. For instance, the preparation of 5-substituted pyrimidines, including those with bromo and methyl groups, can be achieved through C5-alkylation or cyclization of the pyrimidine ring . Additionally, the use of palladium-catalyzed cross-coupling reactions has been demonstrated as an efficient method for synthesizing substituted pyrimidine compounds, including those with bromo and methoxy groups . These methods provide a pathway for the synthesis of 5-bromo-2-methoxy-4-methylpyrimidine, although the specific synthesis of this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including those with bromo, methoxy, and methyl groups, has been investigated using techniques such as X-ray crystallography . These studies help in understanding the regioselectivity of reactions involving pyrimidine compounds. Quantum chemical calculations have also been employed to elucidate the molecular structure and spectroscopic insights of related compounds, which can be applied to understand the electronic properties of 5-bromo-2-methoxy-4-methylpyrimidine .
Chemical Reactions Analysis
5-Bromo-2-methoxy-4-methylpyrimidine can undergo various chemical reactions due to the presence of reactive sites on the molecule. For example, the bromo group can participate in palladium-catalyzed cross-coupling reactions to create a wide range of substituted pyrimidines . The methoxy group can also influence the photochemistry of bromopyrimidines, as seen in reactions where UV irradiation leads to dehalogenation and methylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-methoxy-4-methylpyrimidine can be inferred from studies on similar compounds. For instance, the presence of a bromo substituent on the pyrimidine ring can activate the compound towards nucleophilic substitution reactions . The methoxy and methyl groups can also influence the solubility, boiling point, and stability of the compound. The electronic properties, such as HOMO and LUMO energies, can be assessed through quantum chemical calculations, providing insights into the reactivity and potential applications of the compound .
Applications De Recherche Scientifique
Antiviral Activity
5-Bromo-2-methoxy-4-methylpyrimidine derivatives have been explored for their antiviral properties. Hocková et al. (2003) synthesized various derivatives and found that some exhibited significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, in cell culture (Hocková et al., 2003).
Synthesis of Thiazolo[4,5‐d] Pyrimidine Derivatives
Bakavoli et al. (2006) demonstrated a method to synthesize new thiazolo[4,5-d] pyrimidine derivatives using 4-amino-5-bromo-2-substituted-aminopyrimidines, which were derived from 5-bromo-2,4-dichloro-6-methylpyrimidine (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Aminolysis of Methoxy and Methylthio Pyrimidines
Brown and Forster (1966) researched the aminolysis of 2- and 4-methoxy (or methylthio) pyrimidines with 5-bromo substituents, valuable for preparing n- and t-butylaminopyrimidines. This study provided insights into the reaction rates and effects of various substituents (Brown & Forster, 1966).
Regioselective Synthesis of Pyrimidines
Doulah et al. (2014) investigated the regioselective synthesis of pyrimidines, including 5-bromo-2-chloro-6-methylpyrimidin-4-amine, revealing important details about the reaction mechanisms and crystal structures of these compounds (Doulah et al., 2014).
Quantum Chemical Calculations
Prabavathi and Nilufer (2015) conducted quantum chemical calculations to elucidate the molecular structure and spectroscopic insights of 2-amino-4-methoxy-6-methylpyrimidine and 2-amino-5-bromo-6-methyl-4-pyrimidinol. Their work provides a comparative study on the vibrational frequencies and modes, crucial for understanding these compounds' properties (Prabavathi & Nilufer, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, H332, H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . The precautionary statements include P261, P280, P305, P338, P351, suggesting measures such as avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
5-bromo-2-methoxy-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYSLCWSLFWCEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277691 | |
| Record name | Pyrimidine, 5-bromo-2-methoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxy-4-methylpyrimidine | |
CAS RN |
38696-23-0 | |
| Record name | Pyrimidine, 5-bromo-2-methoxy-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38696-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 5-bromo-2-methoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B3028833.png)
![Ethyl 3-[4-cyano-3-[3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate](/img/structure/B3028835.png)
![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine](/img/structure/B3028837.png)



![1-[2,6-Dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one](/img/structure/B3028846.png)


![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3028850.png)
